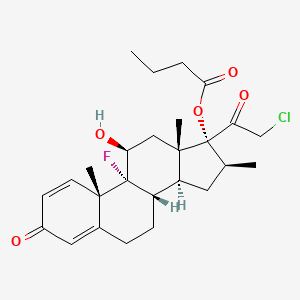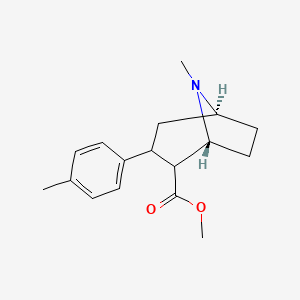
3-Methylpimelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpimelic acid, also known as 3-methylpimelate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 3-Methylpimelic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-Methylpimelic acid has been primarily detected in urine. Within the cell, 3-methylpimelic acid is primarily located in the cytoplasm and adiposome.
3-Methylpimelic acid is a branched-chain fatty acid.
科学的研究の応用
Coordination Chemistry in Neuromelanin
3-Methylpimelic acid has been linked to studies in coordination chemistry, particularly in the context of neuromelanin. Research by Charkoudian and Franz (2006) explored the Fe(III)-coordination properties of neuromelanin components, which are crucial for understanding the biochemistry of neurological processes and disorders (Charkoudian & Franz, 2006).
Microporous Coordination Polymers
A study by Dimos et al. (2000) involved the synthesis and structural characterization of microporous coordination polymers using pimelic acids with rare earth metals. This research contributes to the field of material science, especially in the development of new microporous materials with potential applications in catalysis and gas storage (Dimos et al., 2000).
Crystal Nucleation and Discovery of Polymorphs
Mitchell, Yu, and Ward (2001) investigated the selective nucleation of organic polymorphs through epitaxy with single-crystal substrates. Their work, involving pimelic acid, contributes to the broader understanding of crystal growth, which has implications in pharmaceuticals and material science (Mitchell, Yu, & Ward, 2001).
Bio-Based Chemical Production
Research on 3-hydroxypropionic acid, a derivative of pimelic acid, by Vidra and Németh (2017) focused on its role as a precursor for several key compounds, highlighting the biotechnological applications of pimelic acid derivatives in producing valuable chemicals (Vidra & Németh, 2017).
Supercapacitor Applications
A study by Kumar et al. (2016) on melanin-based flexible supercapacitors reveals the potential application of eumelanin, a biopolymer related to pimelic acid derivatives, in energy storage technologies. This research contributes to the development of biocompatible and biodegradable materials for electronic applications (Kumar et al., 2016).
Environmental and Public Health Applications
Santana et al. (2019) investigated the use of 3-hydroxyanthranilic acid, a compound related to pimelic acid, in enhancing dye degradation through Fenton oxidative processes. This study has implications for environmental protection and the treatment of industrial effluents (Santana et al., 2019).
特性
CAS番号 |
10200-31-4 |
|---|---|
製品名 |
3-Methylpimelic acid |
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
3-methylheptanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-6(5-8(11)12)3-2-4-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
NXDCNRPLRGMKHU-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)O)CC(=O)O |
正規SMILES |
CC(CCCC(=O)O)CC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)






![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)
![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)
![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)
